molecular formula C22H16BrNO4 B3510017 N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B3510017
M. Wt: 438.3 g/mol
InChI Key: UQSDLPHLFWUCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a chemical compound of interest in medicinal chemistry and antimicrobial research. It features a benzodioxane core linked to a benzamide group, a structural motif shared with a class of compounds investigated as potent bacterial FtsZ inhibitors . FtsZ is an essential and highly conserved tubulin-like protein in bacteria that orchestrates the cell division process, making it a promising target for novel antibiotics to address the growing global challenge of antimicrobial resistance (AMR) . Compounds based on the benzodioxane-benzamide scaffold have demonstrated strong inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus (MRSA and MSSA) and Bacillus subtilis , by targeting FtsZ polymerization and preventing proper bacterial cell division . Researchers can utilize this reagent as a key intermediate or reference standard in the synthesis and development of new anti-infective agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 329731-89-7

Properties

IUPAC Name

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO4/c23-17-9-5-4-8-15(17)21(25)16-12-19-20(28-11-10-27-19)13-18(16)24-22(26)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSDLPHLFWUCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the 2-bromobenzoyl group is usually carried out via a Friedel-Crafts acylation reaction, using 2-bromobenzoyl chloride and a suitable Lewis acid catalyst such as aluminum chloride. The final step involves the coupling of the benzamide moiety to the substituted benzodioxin ring, which can be accomplished through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations that can lead to the development of novel compounds with potential pharmaceutical applications.

Biology

This compound has been investigated as a biochemical probe to study enzyme interactions and protein-ligand binding. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, which may inhibit enzyme activity or modulate receptor function.

Medicine

Research indicates that this compound may possess therapeutic properties such as:

  • Anti-inflammatory : Potential to reduce inflammation through modulation of inflammatory pathways.
  • Anticancer : Investigated for its ability to inhibit cancer cell proliferation.
  • Antimicrobial : Demonstrated activity against various microbial strains.

Industry

The compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its reactivity allows for incorporation into materials that require specific functional characteristics.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as an enzyme inhibitor demonstrated that it effectively inhibited the activity of specific enzymes involved in metabolic pathways. This inhibition was attributed to the formation of stable complexes between the compound and enzyme active sites.

Mechanism of Action

The mechanism of action of N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. Additionally, the benzodioxin ring system can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide, highlighting their substituents, molecular properties, and biological activities:

Compound Name Substituents (Position) Molecular Weight (g/mol) Biological Activity/Application Key References
N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide Acetamide (6), 2-bromobenzoyl (7) 376.206 Not reported; structural analog
N-[7-(4-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide Acetamide (6), 4-bromobenzoyl (7) 376.206 Not reported; para-bromo isomer
N-[7-(2-Fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide 3-Nitrobenzamide (6), 2-fluorobenzoyl (7) Not reported Screening compound for drug discovery
Pakerine (3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide) Azepanylsulfonyl (3), benzamide (6) ~400 (estimated) Alleviates photorespiratory stress in plants (10–150 µM)
D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) Imidazole-pyridinyl (4,5), benzamide (2) ~420 (estimated) CK1α kinase inhibitor (IC50 < 1 µM)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide Sulfonylamino (2), fluorophenyl (4) 428.44 Not reported; sulfonamide functional group

Key Structural and Functional Insights:

Halogen Position Effects: The substitution pattern on the benzoyl group significantly impacts activity. For example, the 2-bromo isomer (target compound) may exhibit stronger halogen bonding compared to the 4-bromo analog (), though direct bioactivity data are lacking.

The sulfonamide group in and the azepanylsulfonyl moiety in pakerine () introduce hydrogen-bonding capabilities, critical for binding to enzymes like AIM1 or peroxisomal dehydrogenases .

Biological Activity Trends :

  • Pakerine demonstrates dose-dependent alleviation of photorespiratory stress in plants at 10–150 µM, suggesting the benzodioxin-sulfonamide scaffold is bioactive in redox-related pathways .
  • D4476 highlights the benzodioxin core’s versatility in kinase inhibition, with the imidazole-pyridinyl extension enabling ATP-competitive binding to CK1α .

Scaffold Hopping Potential: identifies [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol as a scaffold for PD-1/PD-L1 inhibitors, underscoring the benzodioxin ring’s adaptability in immunomodulation .

Biological Activity

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a synthetic compound that incorporates a benzamide structure linked to a 2,3-dihydro-1,4-benzodioxin ring. The presence of the 2-bromobenzoyl group enhances its biological activity, making it a candidate for various therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The bromobenzoyl moiety can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. Additionally, the benzodioxin structure may engage in π-π stacking interactions with aromatic residues in proteins, stabilizing its binding to targets.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related benzamide derivatives have shown their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell models .

Case Study: Inhibition of IL-6 Production

A study investigating the anti-inflammatory effects of N-benzyl-4-bromobenzamide (NBBA), a related compound, demonstrated that it inhibited IL-6 production in lipopolysaccharide (LPS)-induced human gingival fibroblasts (HGFs) by approximately 35.6% at a concentration of 10 µg/ml. This suggests that this compound may exhibit similar inhibitory effects on inflammatory pathways .

Antitumor Activity

Benzamide derivatives have been noted for their potential antitumor properties. Studies suggest that these compounds can inhibit NF-kappaB signaling pathways, which are crucial in regulating inflammation and apoptosis. By inhibiting NF-kappaB, these compounds may reduce tumor necrosis factor alpha (TNF-alpha) levels and induce apoptosis in cancer cells .

Summary of Key Studies

Study Findings Concentration Effect
Study on NBBA Inhibition of IL-6 production in LPS-induced HGFs10 µg/ml35.6% inhibition
Antitumor properties Inhibition of TNF-alpha and induction of apoptosis via NF-kappaB inhibition10-500 mg/kgDose-dependent inhibition
General benzamide study Regulation of inflammation and apoptosis processesVarious dosagesSignificant anti-inflammatory effects

Potential Applications

The unique structural features and biological activities of this compound suggest potential applications in:

  • Anti-inflammatory therapies: Targeting chronic inflammatory diseases.
  • Cancer treatment: Utilizing its antitumor properties to develop novel therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide?

The synthesis typically involves coupling a benzodioxin-6-amine precursor with a bromobenzoyl chloride derivative. For analogous compounds, reaction conditions include polar aprotic solvents (e.g., DMF), activators like LiH, and stepwise monitoring via TLC/HPLC to ensure intermediate purity . Key steps involve pH control in aqueous basic media for sulfonamide bond formation and optimization of reaction time/temperature to maximize yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires a combination of:

  • ¹H/¹³C-NMR : To resolve aromatic protons, benzodioxin methylene groups, and amide linkages.
  • IR Spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : For molecular weight validation . Purity assessment often employs HPLC with UV detection at λ ~254 nm .

Q. How is the α-glucosidase inhibitory activity of benzodioxin derivatives evaluated?

A standard protocol involves incubating the compound (0.0156–0.5 mM) with α-glucosidase enzyme and p-nitrophenyl glucoside in phosphate buffer (pH 6.8). Absorbance at 400 nm is measured before/after incubation (37°C, 30 min). Activity is quantified as % inhibition relative to acarbose (IC50 ~37 μM) .

Advanced Research Questions

Q. How can computational models predict the biological activity of benzodioxin-based analogs?

Graph neural networks (GNNs) trained on scaffold-activity relationships can prioritize derivatives for synthesis. For example, models trained on benzodioxin-containing scaffolds (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) predict binding to targets like PD-1/PD-L1, even with limited training data . Molecular docking studies (e.g., AutoDock Vina) further validate interactions with enzyme active sites .

Q. What structural features enhance CK1α inhibition in benzodioxin derivatives?

The inhibitor D4476 (a benzodioxin-imidazole-benzamide hybrid) shows selectivity for CK1α via ATP-competitive binding. Key features include:

  • A benzodioxin moiety for hydrophobic pocket interactions.
  • A pyridinyl-imidazole group for hinge-region hydrogen bonding.
  • Sub-nanomolar potency (IC50 < 100 nM) and minimal off-target effects on kinases like ERK2 or JNK .

Q. How do substituents on the phenyl ring influence enzyme inhibition efficacy?

SAR studies on N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamides reveal:

  • Electron-withdrawing groups (e.g., -Br, -NO₂) at the para position enhance α-glucosidase inhibition (IC50 ~81–86 μM vs. acarbose).
  • Methoxy groups improve solubility but reduce binding affinity due to steric hindrance .

Q. What strategies resolve contradictions in biological activity data across analogs?

Discrepancies in IC50 values may arise from:

  • Assay Variability : Standardizing enzyme sources (e.g., recombinant vs. crude extracts) and buffer conditions.
  • Metabolic Stability : Testing compounds in hepatocyte models to account for CYP450-mediated degradation .
  • Crystallographic Validation : Co-crystallizing active analogs with target enzymes (e.g., α-glucosidase) to confirm binding modes .

Methodological Guidance

Q. How to optimize reaction yields in multi-step syntheses?

  • Stepwise Purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to >95% purity.
  • Solvent Selection : Use DMF for sulfonamide coupling (enhanced nucleophilicity) and THF for esterifications.
  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. LiH) to minimize side reactions .

Q. What in silico tools are recommended for toxicity profiling?

  • ADMET Predictor : Estimates hepatotoxicity, plasma protein binding, and CYP inhibition.
  • ProTox-II : Predicts organ-specific toxicity (e.g., cardiotoxicity) based on structural alerts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.